molecular formula C12H17BrN2O B8747914 1-(2-(4-Bromophenoxy)ethyl)piperazine

1-(2-(4-Bromophenoxy)ethyl)piperazine

Cat. No.: B8747914
M. Wt: 285.18 g/mol
InChI Key: HXXOUFIECINADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-Bromophenoxy)ethyl)piperazine is a piperazine derivative featuring a 4-bromophenoxyethyl side chain. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. This compound is synthesized via nucleophilic substitution or alkylation reactions, as seen in analogous piperazine derivatives (e.g., sulfur-containing ethyl piperazines synthesized via C-N bond cleavage or alkylation with brominated intermediates) .

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2

InChI Key

HXXOUFIECINADI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : Para-substituted derivatives (e.g., 4-methoxyphenyl) often show higher receptor affinity than ortho- or meta-substituted counterparts due to steric and electronic factors .
  • Side Chain Flexibility : The ethyl spacer in the target compound may confer greater conformational flexibility compared to benzyl or propyl chains, influencing target engagement .

Pharmacological Profiles

Piperazine derivatives exhibit diverse biological activities depending on their substituents:

Dopamine and Serotonin Transporter Affinity

  • GBR-12909: A structurally complex analogue with a bis(4-fluorophenyl)methoxyethyl group and 3-phenylpropyl chain shows nanomolar affinity for DAT (Ki < 10 nM), making it a reference compound for cocaine-like effects .
  • This compound: While direct data are unavailable, its bromophenoxyethyl group may interact with DAT or σ-receptors, similar to 1-(4-bromobenzyl)piperazine, which binds σ-receptors with moderate affinity .

Serotonin Receptor Modulation

  • 1-(4-Methoxyphenyl)piperazine : Exhibits high 5-HT₁ₐ receptor affinity (pKi ~8.8) and partial agonist activity at autoreceptors .
  • 1-(2-Methoxyphenyl)piperazine: Acts as a 5-HT₁ₐ antagonist in antinociceptive pathways, as seen in sumatriptan-mediated pain relief .

Comparative Table: Receptor Binding Data

Compound 5-HT₁ₐ (pKi) DAT (Ki, nM) σ-Receptor (pKi)
1-(4-Methoxyphenyl)piperazine 8.8 >1,000 N/A
GBR-12909 <6.0 2.5 N/A
1-(4-Bromobenzyl)piperazine N/A N/A 7.9

Physicochemical Comparison

  • Lipophilicity : Bromine increases logP compared to methoxy or methyl groups, as seen in 1-(4-bromobenzyl)piperazine (logP ~2.8) vs. 1-(4-methoxyphenyl)piperazine (logP ~1.5) .
  • Solubility : Ethyl spacers improve aqueous solubility relative to benzyl groups, critical for drug formulation .

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